2-吡啶-4-基-3,1-苯并恶嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

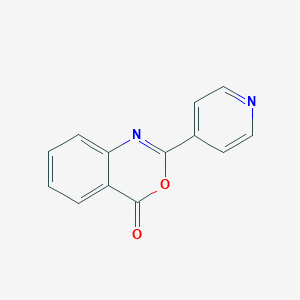

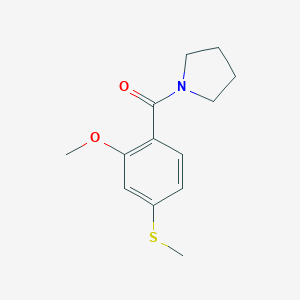

The compound “2-Pyridin-4-yl-3,1-benzoxazin-4-one” is a type of heterocyclic compound . It belongs to a significant category of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene .

Synthesis Analysis

The synthesis of “2-Pyridin-4-yl-3,1-benzoxazin-4-one” derivatives can be achieved through a one-pot method . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this carbocation by the anthranilic acid amino group, proton exchange, and loss of a second molecule of ethanol would then yield iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give the ring-closed dihydro product .Molecular Structure Analysis

The molecular structure of “2-Pyridin-4-yl-3,1-benzoxazin-4-one” is characterized by the presence of a benzoxazin-4-one ring . This ring is formed from intermediate formula and cyclizing agents, which can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Chemical Reactions Analysis

The chemical reactions involving “2-Pyridin-4-yl-3,1-benzoxazin-4-one” derivatives are characterized by intramolecular cyclizations and the formation of polycyclic condensed and conjugated systems . Heating aminoamides does not lead to conversion into the expected oxazocinediones, which are the products of cyclization involving the ester and amino groups, but rather gives brightly colored benzoxazinones .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Pyridin-4-yl-3,1-benzoxazin-4-one” derivatives are characterized by their brightly colored crystals . For example, “2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4H-3,1-benzoxazin-4-one” was obtained in 74% yield as bright-yellow crystals .科学研究应用

抗癌活性

2-吡啶-4-基-3,1-苯并恶嗪-4-酮的结构表明其在抗癌治疗中具有潜在的应用价值。 类似的化合物已被设计和合成,以评估其对人癌细胞系(如乳腺癌、非小细胞肺肿瘤、结肠癌和宫颈癌)的抑制活性 .

抗炎化合物

具有类似结构的化合物与抗炎药物的开发有关。 它们靶向特定蛋白,如人中性粒细胞弹性蛋白酶,该蛋白与多种炎症疾病有关 .

抗结核剂

吡啶基苯并恶嗪酮的衍生物已被研究用于其对结核分枝杆菌的抗结核活性,表明2-吡啶-4-基-3,1-苯并恶嗪-4-酮也可以用于此类应用 .

合成方法

苯并恶嗪酮衍生物的有效合成方法的研究正在进行中。 这些方法对于生产医疗和工业领域进一步应用研究所需的化合物至关重要 .

蛋白激酶抑制

含有吡啶基和氨基嘧啶基的化合物已被评估其对蛋白激酶的影响,蛋白激酶在细胞内的信号通路中起作用。 这表明在理解和治疗涉及这些通路的疾病方面具有潜在的研究应用价值 .

未来方向

作用机制

Target of Action

The primary target of 2-Pyridin-4-yl-3,1-benzoxazin-4-one is the serine protease . This enzyme has been linked to the pathology of a variety of inflammatory diseases, making it an attractive target for the development of anti-inflammatory compounds .

Mode of Action

The compound interacts with its target, the serine protease, by binding into the human neutrophil elastase binding site

属性

IUPAC Name |

2-pyridin-4-yl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13-10-3-1-2-4-11(10)15-12(17-13)9-5-7-14-8-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCWAWOPGTMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B366779.png)

![6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile](/img/structure/B366798.png)

![1-Benzyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B366803.png)

methanone](/img/structure/B366826.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B366843.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B366857.png)

![(2-Methoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B366892.png)

![(2-Methoxyphenyl){4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B366926.png)